molecular formula C24H20FN5O4S B2990955 Ethyl 3-(2-((6-((3-fluorophenyl)carbamoyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetamido)benzoate CAS No. 1112430-00-8

Ethyl 3-(2-((6-((3-fluorophenyl)carbamoyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetamido)benzoate

Cat. No.: B2990955
CAS No.: 1112430-00-8
M. Wt: 493.51
InChI Key: QVEZKWGBSSBYCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(2-((6-((3-fluorophenyl)carbamoyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C24H20FN5O4S and its molecular weight is 493.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Overview of Ethyl 3-(2-((6-((3-fluorophenyl)carbamoyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetamido)benzoate

This compound is a complex organic compound that incorporates various functional groups, which can influence its biological activity. The presence of a triazole ring and a pyridine moiety suggests potential pharmacological properties.

Chemical Structure and Properties

The compound features:

  • Triazole Ring : Known for its role in medicinal chemistry as it can exhibit antifungal and antibacterial properties.
  • Pyridine Moiety : Commonly found in many drugs; it can enhance solubility and bioavailability.
  • Fluorophenyl Group : Fluorine substitution often increases metabolic stability and lipophilicity.

Biological Activity

The biological activity of this compound can be inferred based on the structural components:

  • Antimicrobial Activity : Compounds containing triazole rings are often evaluated for their antimicrobial properties. Studies have shown that triazoles can inhibit fungal growth by targeting ergosterol biosynthesis.
  • Anticancer Potential : Pyridine derivatives have been reported to exhibit anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : The thioacetamido group may interact with various enzymes, potentially acting as an inhibitor in biochemical pathways.

Research Findings

While specific studies on this exact compound may be limited, similar compounds have demonstrated noteworthy biological activities:

Compound TypeBiological ActivityReference
Triazole DerivativesAntifungal activity
Pyridine-based DrugsAnticancer effects
Fluorinated CompoundsIncreased metabolic stability

Case Studies

  • Triazole Derivatives in Cancer Therapy : A study demonstrated that triazole derivatives showed significant cytotoxic effects against various cancer cell lines, suggesting potential use in chemotherapy regimes.
  • Fluorinated Antimicrobials : Research has indicated that fluorinated compounds often exhibit enhanced antimicrobial properties compared to their non-fluorinated counterparts.

Properties

IUPAC Name

ethyl 3-[[2-[[6-[(3-fluorophenyl)carbamoyl]-[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN5O4S/c1-2-34-23(33)15-5-3-7-18(11-15)26-21(31)14-35-24-29-28-20-10-9-16(13-30(20)24)22(32)27-19-8-4-6-17(25)12-19/h3-13H,2,14H2,1H3,(H,26,31)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEZKWGBSSBYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2C=C(C=C3)C(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.